molecular formula C12H12O3 B563106 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one CAS No. 1167483-18-2

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one

Cat. No.: B563106
CAS No.: 1167483-18-2
M. Wt: 204.225
InChI Key: STTXNQGVHWYOHI-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring. Phenolic compounds are known for their diverse chemical properties and applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyran ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in various biological processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. It can modulate enzyme activity, interact with cellular receptors, and affect signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyran ring and hydroxyl group contribute to its versatility in various applications .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-6-methyl-2,3-dihydropyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-8-6-11(14)7-12(15-8)9-2-4-10(13)5-3-9/h2-6,12-13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTXNQGVHWYOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(O1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657515
Record name 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167483-18-2
Record name 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is known about the structural characteristics of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one?

A1: The study primarily focuses on the isolation and structural elucidation of two new phenols from Scutellaria barbata. The structure of this compound was determined using spectroscopic analyses, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [] While the exact molecular formula and weight are not provided in the abstract, these spectroscopic methods provide crucial information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups. For a detailed understanding of the spectroscopic data, it would be necessary to refer to the full research article.

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